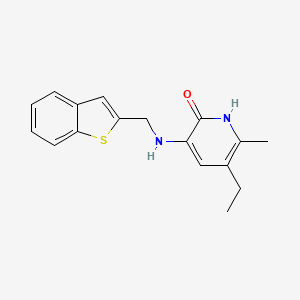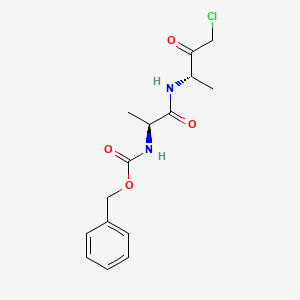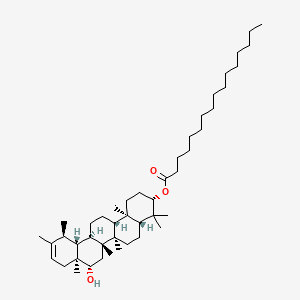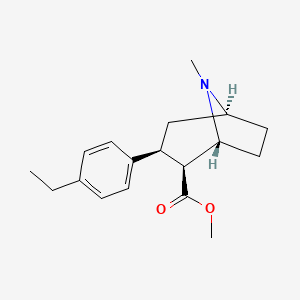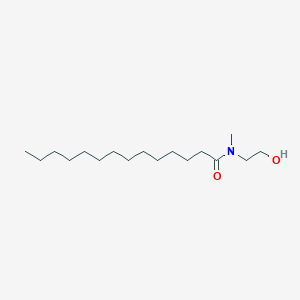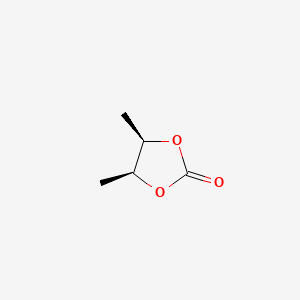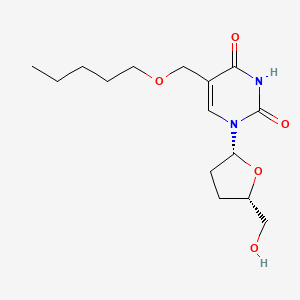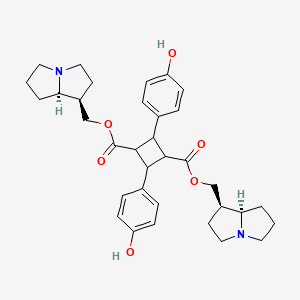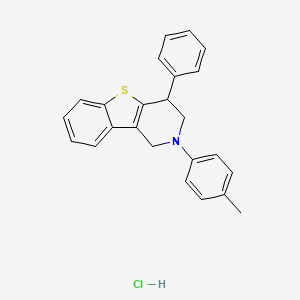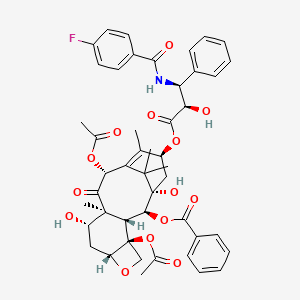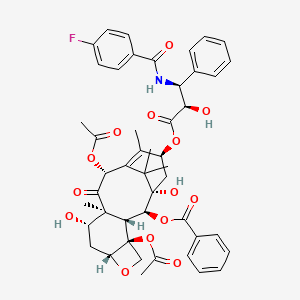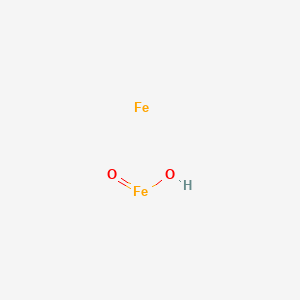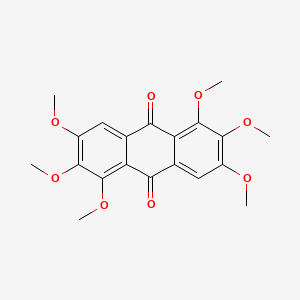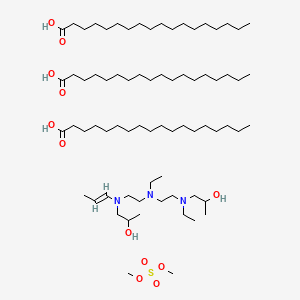
Einecs 272-621-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.
Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation products.
Substitution: Depending on the substituent, various ester derivatives can be formed.
Scientific Research Applications
DEHP has a wide range of applications in scientific research, including:
Chemistry: DEHP is used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: DEHP is studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: DEHP is used in medical devices such as blood bags and intravenous tubing due to its ability to make PVC flexible.
Industry: DEHP is used in the production of consumer goods such as toys, flooring, and wall coverings.
Mechanism of Action
DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate (DOP): Similar to DEHP, DOP is used as a plasticizer in PVC production.
Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications to DEHP.
Diisodecyl phthalate (DIDP): Used as a plasticizer in various industrial applications.
Uniqueness of DEHP
DEHP is unique due to its widespread use and extensive research on its health and environmental impacts. It is one of the most studied phthalates, and its potential endocrine-disrupting effects have led to increased regulatory scrutiny and efforts to find safer alternatives.
Properties
CAS No. |
68900-69-6 |
|---|---|
Molecular Formula |
C73H151N3O12S |
Molecular Weight |
1295.1 g/mol |
IUPAC Name |
dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+; |
InChI Key |
NGDCHGAFUACGBU-FDHLRHKQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


